molecular formula C27H27N5O3 B610791 Seralutinib CAS No. 1619931-27-9

Seralutinib

Cat. No. B610791
CAS RN: 1619931-27-9
M. Wt: 469.545
InChI Key: JHJNPOSPVGRIAN-SFHVURJKSA-N
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Description

Seralutinib, also known as GB002, is a drug under development for the treatment of pulmonary arterial hypertension (PAH) . It is administered as an inhalation in the form of powder and orally as a capsule . It targets CSF1R, c-KIT, PDGF subtype A and B .


Molecular Structure Analysis

Seralutinib has a chemical formula of C27H27N5O3 and a molecular weight of 469.550 . It is a synthetic organic compound .


Chemical Reactions Analysis

Seralutinib is a potent inhibitor of PDGFRα/β, CSF1R, and c-KIT . In preclinical studies, it demonstrated dose-dependent inhibition of lung PDGFR and c-KIT signaling .

Mechanism of Action

Seralutinib works by targeting PDGFRα/β, CSF1R, and c-KIT, which are closely related kinases implicated in PAH progression . It also upregulates bone morphogenetic protein receptor type 2 (BMPR2) protein expression .

Safety and Hazards

Seralutinib is currently in Phase 3 clinical trials for PAH . The safety and scientific validity of these trials are the responsibility of the study sponsor and investigators . Potential hazards and safety precautions are not explicitly mentioned in the available resources.

properties

IUPAC Name

N-[3-[(1S)-1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-17-10-21(14-28-13-17)27(33)31-22-7-5-6-19(11-22)18(2)30-26-16-29-15-23(32-26)20-8-9-24(34-3)25(12-20)35-4/h5-16,18H,1-4H3,(H,30,32)(H,31,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJNPOSPVGRIAN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)[C@H](C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seralutinib

CAS RN

1619931-27-9
Record name Seralutinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619931279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-N-(3-(1-((6-(3,4-dimethoxyphenyl)pyrazin-2-yl)amino)ethyl)phenyl)-5-methylnicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERALUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P63ZTE3OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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